molecular formula C12H9F2NO2 B5693227 2,4-difluoro-N-(2-furylmethyl)benzamide

2,4-difluoro-N-(2-furylmethyl)benzamide

Cat. No. B5693227
M. Wt: 237.20 g/mol
InChI Key: MJCGGRUSJWVJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(2-furylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, DFBA, and is a member of the benzamide family. The synthesis method of DFBA is relatively simple and can be carried out using a few steps. The scientific research application of DFBA is also quite extensive, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Advantages and Limitations for Lab Experiments

DFBA has several advantages for lab experiments, including its ease of synthesis, high yield, and relatively low cost. Additionally, DFBA has been found to have low toxicity, which makes it a safe compound to work with. However, DFBA also has some limitations, including its limited solubility in water, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DFBA, including its potential use as a drug candidate for the treatment of various diseases. Further studies are needed to explore the mechanism of action of DFBA in more detail and to identify potential targets for drug development. Additionally, the potential use of DFBA in combination with other drugs for the treatment of cancer and other diseases should be investigated. Finally, the development of new synthesis methods for DFBA could lead to improved yields and purity, making it a more attractive compound for scientific research.

Synthesis Methods

The synthesis of DFBA involves a few steps, starting with the reaction of 2,4-difluoroaniline with 2-furaldehyde in the presence of a catalyst. This reaction leads to the formation of 2,4-difluoro-N-(2-furylmethyl)aniline, which is then treated with acetic anhydride to form the final product, 2,4-difluoro-N-(2-furylmethyl)benzamide. The yield of this reaction is typically high, and the purity of the compound can be improved using recrystallization techniques.

Scientific Research Applications

DFBA has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its mechanism of action, which has been investigated using various techniques such as molecular docking studies and enzyme assays. DFBA has been found to inhibit the activity of certain enzymes, which could make it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
DFBA has been found to have various biochemical and physiological effects, which have been studied in detail. It has been found to inhibit the activity of certain enzymes, such as CDK2 and CDK5, which play a crucial role in cell division and growth. DFBA has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFBA has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2,4-difluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-8-3-4-10(11(14)6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCGGRUSJWVJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(furan-2-ylmethyl)benzamide

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